

Navigating the Structural Landscape of Piperidin-2-ones: A Crystallographic Comparison

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Compound of Interest

Compound Name: **5-Hydroxypiperidin-2-one**

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For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is fundamental to predicting its biological activity and optimizing its properties. While X-ray crystallography remains the gold standard for elucidating these atomic arrangements, a comprehensive crystallographic comparison of **5-Hydroxypiperidin-2-one** derivatives is hampered by a scarcity of publicly available data for a homologous series.

Despite extensive searches of chemical and crystallographic databases, detailed structural reports on a series of **5-Hydroxypiperidin-2-one** derivatives remain elusive. This guide, therefore, broadens its scope to provide a comparative analysis of the crystallographic data for a selection of closely related piperidin-2-one derivatives. The insights gleaned from these analogues can serve as a valuable proxy for understanding the potential structural behavior of **5-Hydroxypiperidin-2-one** derivatives, which are themselves valuable chiral building blocks in medicinal chemistry.^[1] The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and understanding its conformational preferences is crucial for rational drug design.

Comparative Crystallographic Data of Piperidin-2-one Derivatives

To illustrate the impact of substitution on the crystal packing and molecular geometry of the piperidin-2-one core, the following table summarizes the crystallographic data for two distinct derivatives. While not possessing the 5-hydroxy substitution, these examples provide a basis for structural comparison within this class of compounds.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Volume (Å³)	Z
1-[(1R)-2-hydroxyethyl]piperidin-4-one	C ₁₃ H ₁₇ NO ₂	Monoclinic	P2 ₁ /c	9.5714	11.834	10.532	98.45	1180.3	4
(3E,5E)-1-Benzyl-3,5-dibenzylideneepiperidin-4-one	C ₂₆ H ₂₃ NO	Triclinic	P-1	6.3354	10.236	15.788	87.651	989.24	2

Data for 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one extracted from a study on chiral piperidine derivatives.^[2] Data for (3E,5E)-1-Benzyl-3,5-dibenzylideneepiperidin-4-one extracted from its crystallographic report.^[3]

Experimental Protocols: A Generalized Approach

The determination of the crystal structure for piperidin-2-one derivatives, as with other small molecules, follows a well-established experimental workflow. The precise conditions for crystallization and data collection are highly dependent on the specific derivative.

Synthesis and Crystallization

The initial step involves the synthesis and purification of the target piperidin-2-one derivative. Following purification, the critical step of growing single crystals suitable for X-ray diffraction is undertaken. A common method for crystallization is slow evaporation from a suitable solvent.

General Crystallization Protocol:

- Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) to achieve a saturated or near-saturated solution.
- Filter the solution to remove any particulate matter.
- Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
- Monitor the solution over several days to weeks for the formation of single crystals.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Methodology:

- Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.
- Data Collection: The crystal is placed within an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are recorded by a detector. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

- Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
- Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map, from which the atomic positions are determined. This initial model is then refined against the experimental data to yield the final, accurate molecular structure, including bond lengths, bond angles, and torsion angles.

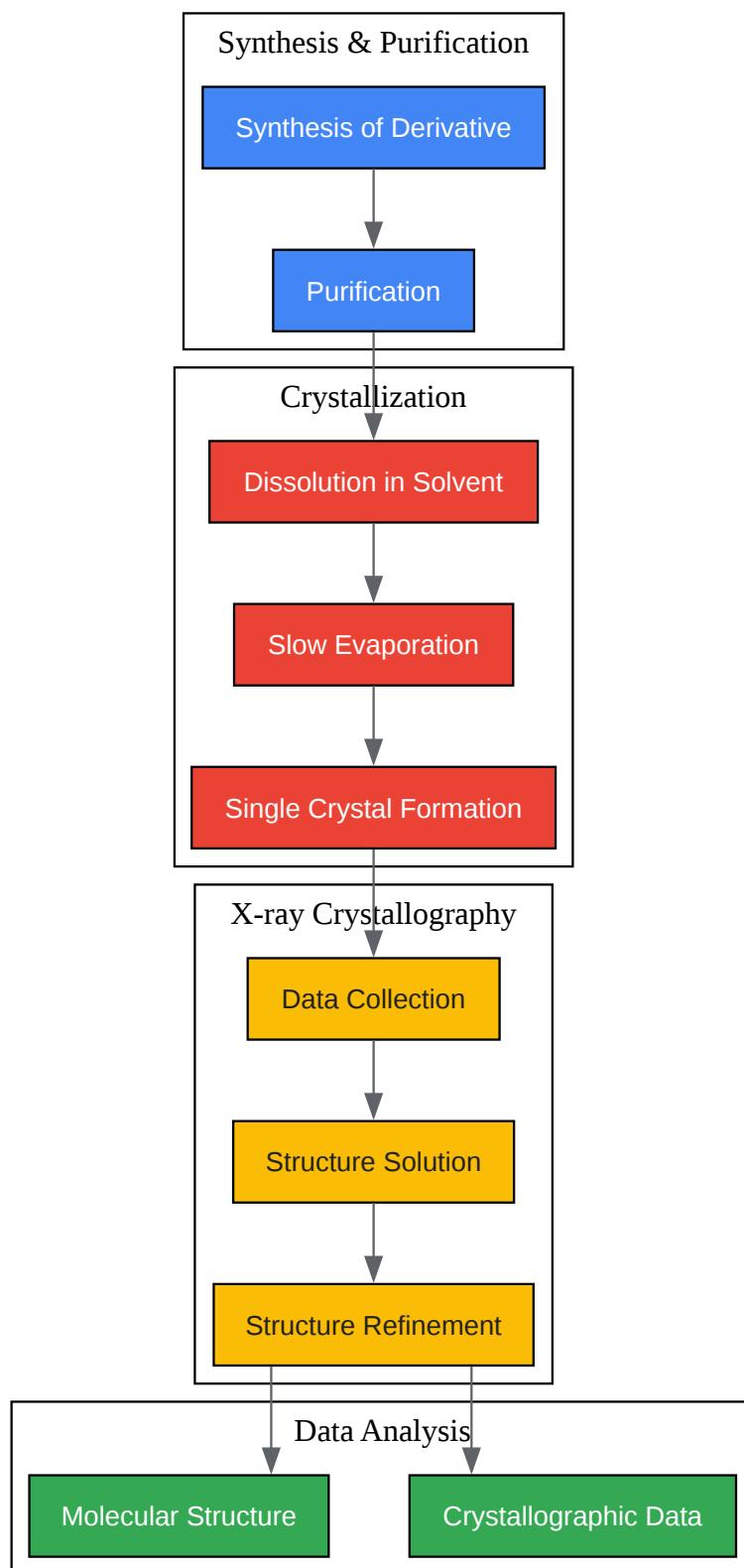
Alternative Structural Analysis Techniques

While X-ray crystallography provides definitive solid-state structural information, other techniques can offer complementary insights, particularly into the conformational dynamics in solution.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR techniques can provide information about the connectivity and relative stereochemistry of atoms in a molecule in solution. Variable temperature NMR studies can also shed light on conformational equilibria.
- Computational Modeling: Molecular mechanics and quantum chemical calculations can be used to predict the stable conformations of molecules and to rationalize the observed crystal structures.

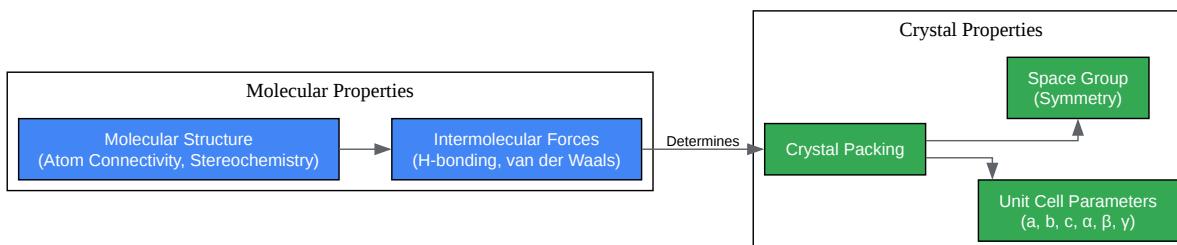
Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for X-ray crystallography and the logical relationship between the molecular structure and the determined crystallographic parameters.



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Experimental workflow for X-ray crystallography.



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Relationship between molecular and crystal structure.

In conclusion, while a direct comparative guide for the X-ray crystallography of **5-Hydroxypiperidin-2-one** derivatives is currently limited by the available data, the analysis of related piperidin-2-one structures provides a valuable framework for understanding the structural principles governing this important class of heterocyclic compounds. The experimental and analytical workflows presented here offer a general guide for researchers embarking on the structural elucidation of novel derivatives in this family.

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References

- 1. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
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